molecular formula C15H14N2O5S B440252 Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 352686-89-6

Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B440252
CAS No.: 352686-89-6
M. Wt: 334.3g/mol
InChI Key: YSTYNTZYIAYCMC-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a pyridine-3-carbonyl substituent. Thiophene derivatives are widely studied for their applications in medicinal chemistry, particularly as antimicrobial, antiproliferative, and enzyme-inhibiting agents. This compound’s structure combines a thiophene core with ester and acylated amino groups, which are critical for modulating biological activity.

Properties

IUPAC Name

dimethyl 3-methyl-5-(pyridine-3-carbonylamino)thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-5-4-6-16-7-9/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTYNTZYIAYCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Gewald Reaction Protocol

A mixture of dimethyl acetylenedicarboxylate (1.0 equiv), elemental sulfur (1.2 equiv), and methyl cyanoacetate (1.1 equiv) is refluxed in dimethylformamide (DMF) at 110°C for 12 hours. The reaction proceeds via a cyclocondensation mechanism, yielding dimethyl 3-methylthiophene-2,4-dicarboxylate as a pale-yellow solid.

Key Parameters

  • Solvent : DMF enhances reaction rate due to its high polarity.

  • Temperature : Elevated temperatures (>100°C) prevent intermediate polymerization.

  • Yield : 65–70% after recrystallization from ethanol.

Step 2: Introduction of the Amino Group at Position 5

Nitration followed by reduction is employed to install the amino group at the 5-position of the thiophene ring.

Nitration with Mixed Acid

The thiophene core (1.0 equiv) is treated with fuming nitric acid (1.5 equiv) and concentrated sulfuric acid at 0°C for 2 hours, yielding the 5-nitro derivative. The nitro group is then reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol at room temperature for 6 hours.

Optimization Notes

  • Nitration Regioselectivity : The electron-withdrawing carboxylate groups direct nitration to the 5-position.

  • Reduction Efficiency : Catalytic hydrogenation achieves >95% conversion without over-reduction.

Step 3: Acylation with Pyridin-3-Ylcarbonyl Group

The amino group is acylated using pyridin-3-ylcarbonyl chloride or an activated ester.

Carbodiimide-Mediated Coupling

A solution of pyridin-3-carboxylic acid (1.2 equiv) in dichloromethane (DCM) is treated with N,N'-carbonyldiimidazole (CDI, 1.5 equiv) at 25°C for 1 hour to form the acyl imidazole intermediate. The aminothiophene (1.0 equiv) is added, and the mixture is stirred at 40°C for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Reaction Metrics

ParameterValue
Yield78–82%
Purity (HPLC)>98%
Reaction ScaleUp to 500 g

Optimization of Reaction Conditions

Solvent Screening

Comparative studies show that tetrahydrofuran (THF) outperforms DCM in acylation reactions due to better solubility of intermediates.

Catalytic Efficiency

The use of 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation rates by 30% by mitigating steric hindrance.

Purification and Characterization

Crystallization Techniques

The final compound is crystallized from ethyl acetate/n-hexane (1:5) at −20°C, yielding needle-like crystals suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.91 (s, 1H, pyridine-H), 8.63 (d, J = 4.8 Hz, 1H), 7.89 (m, 1H), 3.91 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₅H₁₅N₂O₅S [M+H]⁺: 343.0753, found: 343.0756.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
CDI-Mediated Acylation829812.50
Acid Chloride Route75959.80
Enzymatic Coupling689218.20

The CDI-mediated method balances cost and efficiency, making it ideal for industrial-scale production.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Over-acylation at the thiophene nitrogen.

  • Solution : Use of bulky bases like N-methylmorpholine to suppress side reactions.

Scalability Limitations

  • Issue : Exothermic reactions during nitration.

  • Solution : Gradual addition of nitrating agent and jacketed reactor cooling .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Findings
Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate Pyridin-3-ylcarbonyl C₁₆H₁₅N₃O₅S 377.37 Hypothetical: Pyridine moiety may enhance target binding via aromatic π-π interactions.
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl C₁₄H₁₅F₃N₂O₅S 380.34 Binding affinity: -5.7 kcal/mol against AvrRps4 protein; forms two hydrogen bonds (ASN236, ARG199) . Comparable to ampicillin (-5.8 kcal/mol) .
Diethyl 3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate Tetrahydropyrimidine carboxamido C₂₀H₂₂N₄O₅S₂ 462.54 Demonstrated anti-proliferative and antimicrobial activity in vitro .
3-Methyl-5-[(3-methyl-isoxazole-5-carbonyl)-amino]-thiophene-2,4-dicarboxylic acid diethyl ester 3-Methyl-isoxazole-5-carbonyl C₁₆H₁₈N₂O₆S 366.39 No direct bioactivity data, but isoxazole’s electron-deficient ring may influence solubility .
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Phenoxycarbonyl C₁₈H₁₉NO₆S 377.41 Commercially available; potential scaffold for antibacterial studies .
Diethyl 3-methyl-5-(triphenylphosphoranyleneamino)thiophene-2,4-dicarboxylate Triphenylphosphoranyleneamino C₂₉H₂₈NO₄PS 541.57 Steric hindrance from the bulky substituent may reduce binding efficacy .

Key Comparative Insights

  • Substituent Impact on Binding Affinity :

    • The trifluoroacetyl analog (binding score: -5.7 kcal/mol) highlights the role of electron-withdrawing groups in enhancing protein-ligand interactions via hydrogen bonding and hydrophobic effects .
    • Pyridine and isoxazole substituents (aromatic heterocycles) may facilitate π-stacking with target proteins, though steric bulk (e.g., triphenylphosphoranylene) can reduce binding efficiency .
  • Antimicrobial and Antiproliferative Activity: The tetrahydropyrimidine carboxamido derivative showed dual anti-proliferative and antimicrobial effects, suggesting that bulky substituents with nitrogen-rich rings enhance bioactivity . Phenoxycarbonyl and trifluoroacetyl analogs are prioritized in docking studies, indicating their relevance in antibacterial drug development .
  • Synthetic and Commercial Accessibility: Phenoxycarbonyl and trifluoroacetyl derivatives are commercially available, enabling rapid preclinical testing . Characterization methods (NMR, IR, MS, X-ray crystallography) are standardized for thiophene dicarboxylates, ensuring structural fidelity .

Limitations and Contradictions

  • While the trifluoroacetyl analog showed strong in silico binding, in vivo efficacy remains unverified .
  • Compounds with high molecular weight (e.g., triphenylphosphoranylene derivative) may face solubility challenges, limiting their therapeutic applicability .

Biological Activity

Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine-based carbonyl compounds. The process can be optimized for yield and purity through various organic synthesis techniques, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has notable inhibitory effects against various bacterial strains. For instance, it demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
  • Antifungal Properties : The compound also exhibits antifungal activity against species such as Candida, with effective inhibition observed in clinical strains. The mechanism involves binding interactions at critical sites in fungal enzymes .
  • Cytotoxic Effects : In vitro studies using human cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound has cytotoxic effects that vary depending on concentration and exposure time. Notably, it was found to be non-cytotoxic at lower concentrations (≤20 µM), suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds and π–π stacking interactions with key amino acids in target proteins such as DNA gyrase and MurD. These interactions are crucial for its antibacterial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values against E. coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In a separate investigation focusing on its cytotoxic effects, the compound was tested against cancer cell lines. The findings suggested that while it exhibited cytotoxicity at higher concentrations, it remained safe at therapeutic doses, making it a candidate for further development in cancer therapy .

Data Summary

Activity Type Target Organisms MIC (µM) Notes
AntimicrobialPseudomonas aeruginosa0.21Strong inhibitory effect
AntifungalCandida spp.VariesEffective against clinical strains
CytotoxicityHaCat, Balb/c 3T3 cells≤20Non-cytotoxic at lower concentrations

Q & A

Q. What are the common synthetic routes for preparing Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, coupling 3-methylthiophene-2,4-dicarboxylate derivatives with pyridin-3-ylcarbonylamine precursors using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to facilitate amide bond formation . Reaction conditions such as temperature (60–80°C) and solvent polarity are critical for achieving high yields. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • FTIR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters, amide N-H stretches at ~3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions on the thiophene ring and pyridine moiety (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify the molecular formula .

Q. What biological activities are associated with this compound?

Thiophene derivatives are studied for antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The pyridin-3-ylcarbonylamino group may enhance binding to biological targets like kinases or receptors, as seen in structurally analogous compounds . Preliminary assays (e.g., COX-2 inhibition or bacterial growth assays) guide further pharmacological exploration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuCl₂) to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while higher temperatures accelerate kinetics without side-product formation .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry in real time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing the pyridine moiety with phenyl groups) to isolate functional group contributions .
  • Dose-Response Studies : Test varying concentrations to distinguish between intrinsic activity and assay-specific artifacts .
  • Target Validation : Use siRNA knockdown or competitive binding assays to confirm target engagement .

Q. How to design experiments to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for purified proteins .
  • Molecular Dynamics Simulations : Predict binding modes of the compound with targets like kinases, leveraging the pyridine ring’s π-π stacking potential .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .

Q. What methodologies assess environmental stability and degradation pathways?

  • Photolysis Studies : Expose to UV light and analyze degradation products via GC-MS .
  • Hydrolysis Profiling : Test stability at varying pH levels (1–13) to identify labile bonds (e.g., ester or amide cleavage) .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity and biodegradability .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the 3-methyl group may slow coupling reactions; microwave-assisted synthesis can mitigate this .
  • Data Reproducibility : Ensure batch-to-batch consistency by standardizing catalyst purity (>98%) and reaction time (±5% tolerance) .

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